molecular formula C26H21ClN4O3S B384018 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 608104-32-1

5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B384018
CAS No.: 608104-32-1
M. Wt: 505g/mol
InChI Key: JSUCRJJJXSCVJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule characterized by its unique tricyclic structure. This compound features a combination of sulfonyl, imino, and triazatricyclic moieties, making it a subject of interest in various fields of chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazatricyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts or specific reagents to facilitate the formation of the tricyclic structure.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

    Substitution Reactions: The chlorophenyl and methylphenyl groups are introduced through substitution reactions, often involving halogenated precursors and nucleophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino and methyl groups, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to sulfide or thiol derivatives.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenated precursors and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typical reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound may serve as a probe or inhibitor in enzymatic studies due to its potential to interact with specific biological targets.

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets would depend on the specific biological context and the derivatives being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one: can be compared to other triazatricyclic compounds with similar structural features.

  • Compounds with sulfonyl and imino groups, such as sulfonylureas and iminoquinones, share some chemical reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific tricyclic structure combined with the sulfonyl and imino functionalities. This combination provides a distinct set of chemical and biological properties that can be leveraged in various applications.

By understanding the synthesis, reactions, applications, and mechanisms of action of This compound , researchers can further explore its potential in scientific and industrial fields.

Properties

CAS No.

608104-32-1

Molecular Formula

C26H21ClN4O3S

Molecular Weight

505g/mol

IUPAC Name

5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C26H21ClN4O3S/c1-16-5-7-18(8-6-16)15-31-23(28)22(35(33,34)20-11-9-19(27)10-12-20)14-21-25(31)29-24-17(2)4-3-13-30(24)26(21)32/h3-14,28H,15H2,1-2H3

InChI Key

JSUCRJJJXSCVJH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)N5C=CC=C(C5=N3)C

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)N5C=CC=C(C5=N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.